molecular formula C46H33BrN4O2 B12597167 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin CAS No. 874948-47-7

5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin

Cat. No.: B12597167
CAS No.: 874948-47-7
M. Wt: 753.7 g/mol
InChI Key: CBJFDBBZKHVPJT-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes bromophenyl, methoxyphenyl, and phenyl groups attached to the porphyrin core.

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin involves its interaction with molecular targets such as enzymes and receptors. The porphyrin core can coordinate with metal ions, which can then participate in catalytic processes or electron transfer reactions. The specific pathways involved depend on the particular application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin include other porphyrin derivatives such as:

Properties

CAS No.

874948-47-7

Molecular Formula

C46H33BrN4O2

Molecular Weight

753.7 g/mol

IUPAC Name

10-(4-bromophenyl)-15,20-bis(4-methoxyphenyl)-5-phenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C46H33BrN4O2/c1-52-33-16-10-30(11-17-33)45-39-23-21-36(49-39)43(28-6-4-3-5-7-28)35-20-22-37(48-35)44(29-8-14-32(47)15-9-29)38-24-25-40(50-38)46(42-27-26-41(45)51-42)31-12-18-34(53-2)19-13-31/h3-27,48-49H,1-2H3

InChI Key

CBJFDBBZKHVPJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)Br)C9=CC=CC=C9)N3

Origin of Product

United States

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